molecular formula C14H8N4 B14546446 Benzo[f]pyrimido[4,5-h]quinazoline CAS No. 61959-57-7

Benzo[f]pyrimido[4,5-h]quinazoline

Cat. No.: B14546446
CAS No.: 61959-57-7
M. Wt: 232.24 g/mol
InChI Key: ASHTWERXPNDLLK-UHFFFAOYSA-N
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Description

Benzo[f]pyrimido[4,5-h]quinazoline is a heterocyclic compound that belongs to the class of fused polycyclic aromatic compounds. It is characterized by a complex structure that includes a benzene ring fused with pyrimidine and quinazoline rings. This compound has garnered significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[f]pyrimido[4,5-h]quinazoline typically involves multi-step reaction sequences. One common method includes the reaction of aminobenzimidazoles with bifunctional synthetic equivalents. Another approach involves the construction of the pyrimidoquinazoline structure through multicomponent reactions .

For instance, a three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been employed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine . This method is atom-economical and minimizes chemical waste generation.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy and pot economy, are often applied to optimize the synthesis process, making it more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Benzo[f]pyrimido[4,5-h]quinazoline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Benzo[f]pyrimido[4,5-h]quinazoline has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[f]pyrimido[4,5-h]quinazoline is unique due to its specific ring fusion pattern and the presence of multiple reactive centers, which allow for diverse chemical modifications and applications. Its potential pharmacological activities, particularly in cancer treatment, further distinguish it from other similar compounds .

Properties

CAS No.

61959-57-7

Molecular Formula

C14H8N4

Molecular Weight

232.24 g/mol

IUPAC Name

3,5,9,11-tetrazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene

InChI

InChI=1S/C14H8N4/c1-2-4-10-9(3-1)11-5-15-7-18-14(11)12-6-16-8-17-13(10)12/h1-8H

InChI Key

ASHTWERXPNDLLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CN=CN=C3C4=CN=CN=C24

Origin of Product

United States

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